An In-depth Technical Guide to the Physicochemical Properties of Calcium DL-Aspartate Relevant to Biological Systems
An In-depth Technical Guide to the Physicochemical Properties of Calcium DL-Aspartate Relevant to Biological Systems
Abstract
Calcium DL-aspartate, a chelated form of calcium with the racemic mixture of the amino acid aspartic acid, presents a unique profile of physicochemical properties that are highly relevant to its function in biological systems. This technical guide provides a comprehensive overview of these properties, including its structure, solubility, stability, and hygroscopicity. Furthermore, it delves into the analytical methodologies for its characterization and explores its biological significance, focusing on bioavailability, pharmacokinetics, and its interaction with cellular transport mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of calcium DL-aspartate for applications in nutritional science and pharmaceutical development.
Introduction: The Rationale for Chelated Calcium
Calcium is an essential mineral vital for numerous physiological processes, including bone mineralization, nerve transmission, muscle contraction, and blood coagulation[1]. The efficacy of calcium supplementation is largely dependent on its bioavailability, which is influenced by the physicochemical properties of the calcium salt[2]. Inorganic calcium salts, such as calcium carbonate, often exhibit limited solubility and can cause gastrointestinal side effects. Organic calcium salts, particularly those chelated with amino acids, have been developed to overcome these limitations.
Calcium DL-aspartate is a prime example of such a chelated compound, where calcium is bound to the amino acid aspartic acid[3][4]. This chelation is proposed to enhance calcium's bioavailability by protecting it from dietary inhibitors in the gastrointestinal tract and facilitating its absorption[1][3]. This guide will provide a detailed examination of the physicochemical characteristics of calcium DL-aspartate that underpin its biological performance.
Molecular Structure and Identification
The fundamental identity of a compound is rooted in its molecular structure. The chelated nature of calcium DL-aspartate is central to its properties.
Figure 1: 2D representation of the chelated structure of Calcium DL-aspartate.
Table 1: Chemical Identification of Calcium DL-Aspartate
| Identifier | Value | Source(s) |
| Molecular Formula | C₈H₁₂CaN₂O₈ | [5] |
| Molecular Weight | 304.27 g/mol | [5] |
| CAS Number | 10389-10-3 (DL-form) | [6] |
| Appearance | White to off-white, crystalline, hygroscopic powder | [5][7] |
It is important to distinguish between the different forms available:
-
Calcium L-aspartate: The calcium salt of the naturally occurring L-isomer of aspartic acid.
-
Calcium DL-aspartate: The calcium salt of the racemic mixture of D- and L-aspartic acid.
-
Calcium aspartate anhydrous: The dehydrated form, which is considered more stable[8].
Key Physicochemical Properties
The interaction of calcium DL-aspartate with biological systems is dictated by its physical and chemical characteristics.
Solubility
The solubility of a calcium salt is a critical determinant of its bioavailability. Calcium DL-aspartate is noted for its water solubility[1][7].
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Qualitative Solubility: Soluble in water, insoluble in organic solvents[6]. One source indicates a solubility of ≥ 100 mg/mL in water[9]. Another source describes it as slightly soluble in water and highly soluble in ethanol and other organic solvents, which appears to be an outlier[10].
-
pH-Dependent Solubility: A key advantage of chelated calcium salts is their solubility over a wider pH range compared to inorganic salts like calcium carbonate. Calcium aspartate anhydrous is reported to be completely soluble in a pH range of 4.0-11.0[8]. This is particularly relevant for absorption in the varying pH environments of the gastrointestinal tract.
Stability
The stability of the chelate bond is crucial for delivering calcium to the site of absorption.
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Chemical Stability: The chelated structure of calcium aspartate is considered stable[11]. The anhydrous form is reported to be the most stable form of organic calcium aspartate compounds[8].
Dissociation and Stability Constants
The strength of the interaction between calcium and aspartate can be quantified by the stability constant (Ka) or its inverse, the dissociation constant (Kd). A higher stability constant indicates a stronger chelate.
-
Stability Constant (Ka): The association constant for calcium with the aspartate monomer has been reported, with values varying depending on the experimental conditions. One study reports an association constant (Kass,c) of 5.3 M⁻¹ at 37 °C in an aqueous solution of 0.16 M NaCl[2]. Another study provides a stability constant for the Ca²⁺-aspartate ion pair at mildly alkaline conditions[8].
Hygroscopicity
Calcium DL-aspartate is described as a slightly or mildly hygroscopic powder, meaning it can attract and hold water molecules from the surrounding environment[1][7].
-
Qualitative Assessment: The tendency to absorb moisture necessitates storage in sealed containers away from moisture[9].
-
Quantitative Measurement: While specific water sorption isotherm data for calcium DL-aspartate was not found, this property can be quantitatively assessed using techniques like dynamic vapor sorption (DVS) to generate a moisture sorption isotherm. This would reveal the equilibrium moisture content at various relative humidities.
Analytical Characterization
A suite of analytical techniques is employed to confirm the identity, purity, and structural integrity of calcium DL-aspartate.
Spectroscopic Methods
Figure 2: Workflow for the spectroscopic characterization of Calcium DL-aspartate.
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Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present. For calcium DL-aspartate, one would expect to observe characteristic peaks for the amine (-NH₂) and carboxylate (-COO⁻) groups of the aspartate ligand. The coordination of the carboxylate groups to the calcium ion would lead to a shift in their characteristic absorption bands compared to free aspartic acid[12].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy provides detailed information about the carbon skeleton. The chemical shifts of the carbon atoms in the aspartate ligand would be influenced by the binding of the calcium ion. Specifically, the carboxylate carbons would show a downfield shift upon chelation[13].
-
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR, particularly for the skeletal vibrations of the molecule.
X-ray Diffraction (XRD)
Powder X-ray diffraction (PXRD) is a powerful technique for identifying the crystalline phase of a material. While a specific crystal structure for calcium DL-aspartate was not found in the searched crystallographic databases (CSD and ICSD)[14][15][16][17], PXRD can be used to obtain a characteristic diffraction pattern that serves as a fingerprint for the compound.
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For calcium DL-aspartate, TGA can be used to determine the water content (for hydrated forms) and to study its thermal decomposition profile[18][19].
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can be used to identify phase transitions, such as melting and crystallization, as well as to study the energetics of dehydration and decomposition[18][19].
Biological Relevance and Pharmacokinetics
The physicochemical properties of calcium DL-aspartate directly impact its behavior in biological systems, particularly its absorption and bioavailability.
Bioavailability and Absorption
The chelated structure of calcium aspartate is thought to enhance its bioavailability compared to inorganic calcium salts[3][4]. The aspartate ligand may protect the calcium ion from forming insoluble complexes with dietary components like phytates and oxalates in the gut[1].
A pharmacokinetic study in rats demonstrated that calcium aspartate anhydrous had a slower but more complete absorption compared to calcium citrate, calcium gluconate, and calcium carbonate[9]. The proposed mechanism is the absorption of the intact chelated molecule in the small intestine, in contrast to the ionization and absorption of other calcium salts in the stomach[9].
Pharmacokinetic Parameters
The aforementioned study in rats provided the following pharmacokinetic parameters for calcium aspartate anhydrous[9]:
Table 2: Pharmacokinetic Parameters of Calcium Aspartate Anhydrous in Rats
| Parameter | Value |
| tmax (Time to peak concentration) | 0.74 hours |
| t1/2 (Half-life) | 4.22 hours |
| AUC0-t (Area under the curve) | 201.75 (µg/ml)·hr |
These results indicate a prolonged presence of calcium in the serum compared to the other tested calcium salts[9].
Cellular Transport and Signaling
Once absorbed, calcium must be transported into cells to exert its biological effects. The transport of aspartate and calcium across intestinal epithelial cells involves specific carrier-mediated systems. Studies using Caco-2 cell monolayers, a model for the human intestinal epithelium, have identified a sodium-dependent transport system for L-aspartate[10].
The influx of calcium into cells is tightly regulated and involves various channels and transporters. While the precise mechanism for the cellular uptake of the intact calcium aspartate chelate is not fully elucidated, it is plausible that the increased bioavailability leads to a higher concentration of calcium ions available for transport through canonical calcium channels.
Furthermore, extracellular calcium levels are sensed by the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor that plays a crucial role in calcium homeostasis[20][21]. Amino acids are also known to activate the CaSR[8]. It is therefore conceivable that calcium DL-aspartate could modulate CaSR activity, thereby influencing downstream signaling pathways that regulate parathyroid hormone secretion and renal calcium handling. However, direct experimental evidence for the interaction of calcium DL-aspartate with the CaSR is currently lacking in the reviewed literature.
Figure 3: Proposed biological pathway of Calcium DL-aspartate.
Experimental Protocols
The following are generalized protocols for the characterization of calcium DL-aspartate, based on standard analytical methodologies.
Protocol for FT-IR Analysis
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of calcium DL-aspartate powder with dry KBr powder in a mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹ using a Fourier-transform infrared spectrometer.
-
Data Analysis: Identify the characteristic absorption bands for the amine, carboxylate, and other functional groups. Compare the spectrum to that of free DL-aspartic acid to identify shifts indicative of calcium chelation.
Protocol for Powder X-ray Diffraction (PXRD) Analysis
-
Sample Preparation: Place a sufficient amount of calcium DL-aspartate powder onto a sample holder and flatten the surface.
-
Data Acquisition: Mount the sample in a powder X-ray diffractometer. Collect the diffraction pattern over a 2θ range of, for example, 5-80°, using Cu Kα radiation.
-
Data Analysis: Process the raw data to obtain a diffractogram of intensity versus 2θ. The resulting peak positions and relative intensities provide a characteristic fingerprint of the crystalline phase.
Protocol for Thermogravimetric Analysis (TGA)
-
Sample Preparation: Accurately weigh a small amount of calcium DL-aspartate (e.g., 5-10 mg) into a TGA crucible.
-
Data Acquisition: Place the crucible in the TGA instrument. Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a controlled heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: Plot the sample weight as a function of temperature. The resulting thermogram will show weight loss steps corresponding to dehydration and decomposition events.
Conclusion and Future Directions
Calcium DL-aspartate exhibits a range of physicochemical properties that make it an attractive candidate for calcium supplementation and pharmaceutical applications. Its chelated structure contributes to enhanced solubility, stability, and bioavailability compared to traditional inorganic calcium salts. While a significant body of knowledge exists, further research is warranted to fully elucidate its properties. Specifically, the determination of its crystal structure, a quantitative assessment of its hygroscopicity, and a more detailed investigation into its interaction with cellular transport proteins and the Calcium-Sensing Receptor would provide a more complete understanding of its mechanism of action. Such studies will be invaluable for optimizing its use in nutritional and therapeutic contexts.
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